molecular formula C10H8F3NO2S B062519 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile CAS No. 175276-81-0

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile

Cat. No.: B062519
CAS No.: 175276-81-0
M. Wt: 263.24 g/mol
InChI Key: MXAFRLGCENSSSL-UHFFFAOYSA-N
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Description

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a benzyl sulfonyl acetonitrile moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium sulfonyl acetonitrile under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Corresponding sulfone derivatives.

    Reduction: Reduced sulfonyl compounds.

    Substitution: Various substituted acetonitrile derivatives.

Scientific Research Applications

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism by which 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl (trifluoromethyl)sulfonium trifluoromethanesulfonate
  • 3-(Trifluoromethyl)benzylamine

Uniqueness

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile is unique due to its combination of a trifluoromethyl group and a sulfonyl acetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c11-10(12,13)9-3-1-2-8(6-9)7-17(15,16)5-4-14/h1-3,6H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAFRLGCENSSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382084
Record name {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-81-0
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]sulfonyl]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-81-0
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